REACTION_SMILES
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[Cl:1][CH2:2][C:3](=[O:4])[N:5]=[C:6]=[O:7].[O:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[CH2:15][CH2:16][OH:17].[cH:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[Cl:1][CH2:2][C:3](=[O:4])[NH:5][C:6](=[O:7])[O:17][CH2:16][CH2:15][O:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NC(=O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(CCl)NC(=O)OCCOc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |